(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol: is a chemical compound that features a fluorinated phenyl ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Reduction: The final step involves the reduction of the intermediate to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target . The pyrazole moiety also plays a crucial role in the compound’s biological activity by facilitating interactions with various biological molecules .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness: (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to its specific combination of a fluorinated phenyl ring and a pyrazole moiety. This combination provides enhanced stability and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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